molecular formula C14H19NO4 B13801183 N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine

N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine

Cat. No.: B13801183
M. Wt: 265.30 g/mol
InChI Key: RCAKSFBHTACZEL-UHFFFAOYSA-N
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Description

N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine is a complex organic compound featuring a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine typically involves multi-step organic reactions. One common approach includes the formation of the benzoannulene core followed by the introduction of the trimethoxy groups. The final step involves the formation of the hydroxylamine moiety under controlled conditions, often using reagents such as hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, oximes, and amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The hydroxylamine moiety can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.

Uniqueness

N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its combination of a benzoannulene core with a hydroxylamine group provides unique chemical reactivity and biological activity compared to other trimethoxyphenyl-containing compounds.

annulen-6-ylidene)hydroxylamine, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine

InChI

InChI=1S/C14H19NO4/c1-17-12-7-9-5-4-6-10(15-16)8-11(9)13(18-2)14(12)19-3/h7,16H,4-6,8H2,1-3H3

InChI Key

RCAKSFBHTACZEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CC(=NO)CCCC2=C1)OC)OC

Origin of Product

United States

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